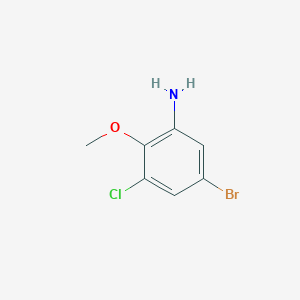

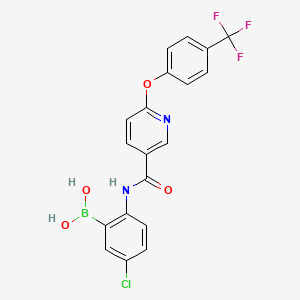

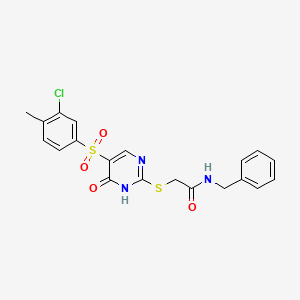

![molecular formula C23H20FN3O2S2 B2521411 2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 1794910-19-2](/img/structure/B2521411.png)

2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide” is a complex organic compound. It contains a thieno[3,2-d]pyrimidin-2-yl moiety, which is a bicyclic system consisting of a thiophene and a pyrimidine ring .

Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques like NMR spectroscopy. For instance, the ^1H NMR spectra of similar compounds have shown a typical singlet attributable to NH of methanesulfonamide group . The ^1H NMR spectra of thio-aryl derivatives exhibited the chemical shift of multiplet aromatic signals .

Chemical Reactions Analysis

The chemical reactions involving this compound can be complex, often involving multiple steps and various reagents. For example, the reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For instance, the ^1H NMR spectra in the region of 11.0–11.6 ppm showed a typical singlet attributable to NH of methanesulfonamide group . The ^1H NMR spectra of thio-aryl derivatives exhibited the chemical shift of multiplet aromatic signals .

Applications De Recherche Scientifique

Fluorescent Probe Development

A study by Wang et al. (2012) illustrates the design of a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols. This work underlines the importance of finely tunable spectroscopic properties in detecting thiophenols, showcasing potential applications in environmental and biological sciences. The approach involves intramolecular charge transfer pathways, indicating how derivatives of thieno[3,2-d]pyrimidin could be instrumental in developing sensitive and selective detection techniques (Wang et al., 2012).

Central Nervous System Depressants

Research by Manjunath et al. (1997) on 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives highlights their potential as central nervous system depressants. The sedative action observed in the compounds indicates the role of thieno[3,2-d]pyrimidin derivatives in synthesizing compounds with central nervous system (CNS) activity (Manjunath et al., 1997).

Thymidylate Synthase Inhibitors

Gangjee et al. (2004) synthesized a series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as potential thymidylate synthase inhibitors, targeting antitumor activity. This research points to the therapeutic applications of thieno[3,2-d]pyrimidin derivatives in cancer treatment, especially as thymidylate synthase plays a crucial role in DNA synthesis and cell proliferation (Gangjee et al., 2004).

Molecular Interaction Studies

Hirohashi et al. (1975) explored the nuclear magnetic resonance (NMR) properties of bicyclic thiophene derivatives, including through-space H–F coupling over seven bonds. Such studies are vital for understanding molecular interactions and designing molecules with specific properties for scientific and medical research (Hirohashi et al., 1975).

Orientations Futures

The future directions for research on this compound could involve further exploration of its biological activities and potential applications. Given the diverse biological activities of similar compounds , this compound could be a promising candidate for further study in various fields, including medicinal chemistry.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thioxopyrimidines and their condensed analogs, have been shown to possess diverse biological activities . These activities include antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer effects .

Mode of Action

It is known that the introduction of a thiol group may provide additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .

Biochemical Pathways

It is known that compounds with similar structures can influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with similar structures have been shown to possess diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Propriétés

IUPAC Name |

2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O2S2/c24-18-9-5-4-8-17(18)14-27-22(29)21-19(11-13-30-21)26-23(27)31-15-20(28)25-12-10-16-6-2-1-3-7-16/h1-9,11,13H,10,12,14-15H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDXSRNZRCYPFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

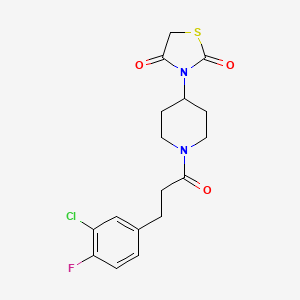

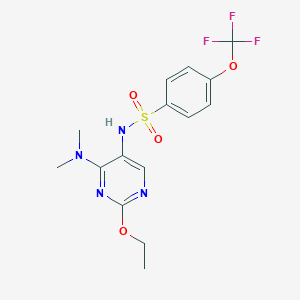

![1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid](/img/structure/B2521328.png)

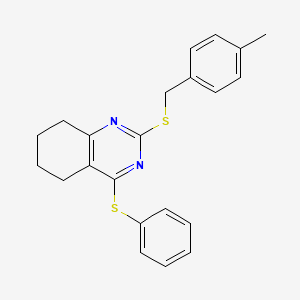

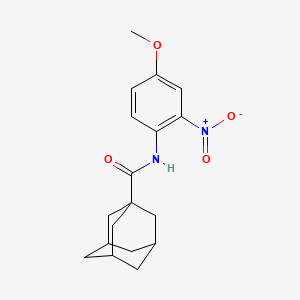

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-bromophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2521329.png)

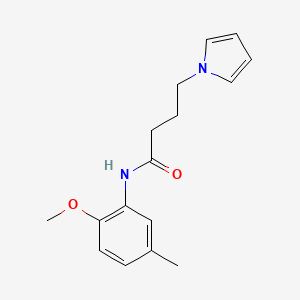

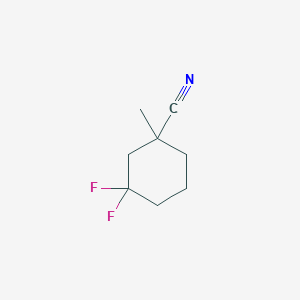

![3-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2521335.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2521336.png)